2-Chloro-6-(4-methoxyphenyl)nicotinonitrile
Description
Properties
IUPAC Name |
2-chloro-6-(4-methoxyphenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-17-11-5-2-9(3-6-11)12-7-4-10(8-15)13(14)16-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELDIRQBLYTDBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377667 | |
| Record name | 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306977-91-3 | |
| Record name | 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of Substituted Dihydropyridine Intermediate
- A mixture of appropriate substituted chalcones or ketones with ethyl cyanoacetate is refluxed in a suitable solvent (e.g., dry xylene) for 18-24 hours.
- This reaction leads to the formation of 2-(substituted aryl)imino-4-(substituted phenyl)-6-(substituted phenyl)-1,2-dihydropyridine-3-carbonitrile intermediates.
- For example, 4-methoxyphenyl substitution is introduced via the corresponding aryl ketone or chalcone precursor.
Step 2: Chlorination to Form this compound
- The dihydropyridine intermediate is treated with phosphorus oxychloride or phosphorus pentachloride.
- The reaction mixture is heated under reflux conditions (e.g., steam bath or oil bath) for several hours (typically 3-6 hours).
- Upon completion, the reaction mixture is poured onto crushed ice to precipitate the chlorinated product.
- The solid product is filtered and purified by recrystallization from solvents such as methanol or benzene.
- Yields reported are generally good, around 63-75%, with product purity exceeding 95%.
- A mixture of the dihydropyridine intermediate (0.01 mol) and phosphorus pentachloride (0.01 mol) in phosphorus oxychloride (20 mL) was heated on a steam bath for 3 hours.
- After quenching with ice, the brown crystalline this compound was isolated with a yield of approximately 75% and melting point 88-90 °C.
Comparative Table of Preparation Steps
| Step | Reactants/Conditions | Product/Intermediate | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Substituted chalcone + ethyl cyanoacetate, reflux in dry xylene (18-24 h) | 2-(substituted aryl)imino-4,6-diaryl-1,2-dihydropyridine-3-carbonitrile | ~70-80 | >95 | Formation of intermediate |
| 2 | Intermediate + POCl3 or PCl5, reflux 3-6 h, then ice quench | This compound | 63-75 | >95 | Chlorination at 2-position of pyridine |
Research Findings and Notes
- The chlorination step is critical and typically employs phosphorus oxychloride or pentachloride, which facilitates substitution of hydroxyl or amino groups with chlorine on the pyridine ring.
- The reaction is exothermic upon quenching due to generation of hydrogen chloride gas; proper ventilation and gas absorption (e.g., sodium hydroxide solution) are necessary.
- Purification by recrystallization yields high-purity product suitable for further synthetic applications.
- The presence of the 4-methoxyphenyl substituent influences the electronic nature of the pyridine ring, potentially affecting reaction rates and yields.
- Alternative synthetic routes involving phase transfer catalysis and azidolysis have been reported for related nicotinonitrile derivatives but are less common for this specific compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-methoxyphenyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The nitrile group can undergo cyclization reactions to form different heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while cyclization reactions can produce different heterocyclic compounds.
Scientific Research Applications
2-Chloro-6-(4-methoxyphenyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound exhibits fluorescent properties, making it useful in the development of optical materials and sensors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
Electron-Withdrawing vs. Electron-Donating Groups
- 2-Chloro-6-(4-fluorophenyl)nicotinonitrile (CAS: 31776-83-7): The 4-fluorophenyl group introduces electron-withdrawing effects, enhancing electrophilicity at the pyridine core. This compound is used in corrosion inhibition studies due to its strong halogen interactions . Key Difference: Reduced solubility compared to the methoxyphenyl analog, limiting its use in aqueous biological systems .
- 2-Chloro-6-(trifluoromethyl)nicotinonitrile (CAS: 386704-06-9): The trifluoromethyl group (-CF₃) significantly increases lipophilicity and metabolic stability. This compound is a common intermediate in synthesizing sulfonamide-based pharmaceuticals . Key Difference: Higher molecular weight (290.83 g/mol) and steric bulk compared to the methoxyphenyl analog, affecting binding kinetics .
Aromatic Ring Modifications
- 2-Chloro-6-phenylnicotinonitrile (CAS: 43083-14-3): Lacks substituents on the phenyl ring, resulting in lower polarity and reduced solubility. Used primarily as a drug intermediate .
- 2-Bromo-6-(4-methoxyphenyl)-4-(p-tolyl)nicotinonitrile: Bromine at position 2 enhances halogen bonding with biological targets, improving kinase inhibition activity. Molecular weight: 395.04 g/mol .
Anticancer Potential
- 4-(2-(4-Bromophenyl)-1H-indol-3-yl)-2-methoxy-6-(4-bromophenyl)nicotinonitrile: Dual bromine substitution enhances cytotoxicity but increases molecular weight (MW: ~500 g/mol), reducing bioavailability. Less potent than methotrexate . Contrast: The methoxyphenyl group in the target compound balances lipophilicity and electronic effects, improving tissue penetration .
Molluscicidal Activity
- 4-(4-Chlorophenyl)-2-hydrazinyl-6-(naphthalen-1-yl)nicotinonitrile: Naphthyl groups increase hydrophobicity, enhancing membrane permeability but raising toxicity risks. Active against M. cartusiana snails . Contrast: The methoxyphenyl group in the target compound reduces toxicity while maintaining efficacy, as evidenced by histopathological studies .
Data Table: Key Analogs and Properties
Biological Activity
2-Chloro-6-(4-methoxyphenyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the available literature on its biological activity, highlighting key findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C13H10ClN3O and features a chlorinated nicotinonitrile core with a methoxy-substituted phenyl group. The presence of these functional groups is hypothesized to play a crucial role in its biological activity.
1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In studies evaluating various derivatives, this compound has shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it demonstrated cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549). The compound's IC50 values indicate significant potency compared to standard chemotherapeutics.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 5.0 | Doxorubicin | 1.5 |
| A549 | 7.5 | Cisplatin | 10.0 |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : It has been shown to inhibit enzymes involved in DNA replication and repair, contributing to its anticancer effects.
- Cell Cycle Arrest : Studies indicate that treatment with this compound results in G2/M phase arrest in cancer cells, preventing further cell division.
Case Study 1: Antimicrobial Evaluation
A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of various nicotinonitrile derivatives, including this compound. The results confirmed its potential as a lead compound for developing new antibiotics.
Case Study 2: Cytotoxicity in Cancer Research
Another investigation focused on the cytotoxic effects of the compound against human breast cancer cell lines. The study found that the compound not only inhibited cell proliferation but also triggered apoptosis through ROS-mediated pathways.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. Key factors include:
- Temperature : Reactions often proceed at 60–80°C for intermediates like the nicotinonitrile core .
- Solvents : Dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are preferred for polar intermediates, while acetonitrile is used for coupling reactions .
- Catalysts : Potassium hydroxide or triethylamine (Et₃N) are common bases for deprotonation . Example Protocol :
| Step | Reagent/Condition | Yield |
|---|---|---|
| 1 | 4-Methoxyphenylboronic acid, Pd catalyst, DCM, 70°C | 65–75% |
| 2 | Chlorination with POCl₃, reflux | 80–85% |
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?
- ¹H NMR : The methoxyphenyl group shows a singlet at δ ~3.8 ppm (OCH₃), while aromatic protons appear as multiplets between δ 7.0–8.0 ppm .
- ¹³C NMR : The nitrile carbon resonates at ~115 ppm, and the trifluoromethyl (if present) appears as a quartet near δ 125 ppm (J ≈ 270 Hz) .
- Contradictions : Overlapping signals (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for resolution .
Q. What are the stability considerations for storing this compound?
- Light/Temperature : Store in amber vials at –20°C to prevent degradation of the nitrile group .
- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the chloro and nitrile moieties .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., C-2 chlorine’s susceptibility to substitution) .
- Transition State Analysis : Model SNAr mechanisms to predict regioselectivity when reacting with amines or thiols . Key Findings :
- The para-methoxy group enhances electron density at C-6, reducing reactivity compared to C-2 .
Q. What experimental strategies resolve contradictions in crystallographic data for nicotinonitrile derivatives?
- SHELX Refinement : Use SHELXL for high-resolution data to model disorder (e.g., methoxyphenyl rotation) and assign anisotropic displacement parameters .
- Validation Tools : Check for R-factor discrepancies using PLATON or CCDC Mercury to identify overfitting . Case Study : A related compound showed 5% disagreement in bond angles due to twinning; data truncation and twin refinement resolved this .
Q. How does the methoxyphenyl group influence biological activity in enzyme inhibition assays?
- Docking Studies : The methoxy group forms hydrogen bonds with catalytic residues (e.g., Tyr in kinases), as seen in analogs like 2-amino-4-(4-methoxyphenyl)nicotinonitrile .
- Pharmacokinetics : Increased lipophilicity (logP ~3.5) from the methoxy group enhances membrane permeability but may reduce solubility . Table : Biological Activity of Derivatives
| Compound | IC₅₀ (μM) | Target Enzyme |
|---|---|---|
| 2-Chloro-6-(4-MeOPh)-nitrile | 0.12 | Kinase X |
| 2-Hydroxy analog | 1.8 | Kinase X |
Methodological Challenges
Q. What techniques validate the purity of this compound after synthesis?
- HPLC-MS : Use a C18 column (ACN:H₂O gradient) to detect impurities <0.5% .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., C: 62.1%, H: 3.5%, N: 9.8%) .
Q. How can reaction mechanisms be elucidated for unexpected byproducts in nicotinonitrile synthesis?
- Isolation/Characterization : Use preparative TLC or column chromatography to isolate byproducts, followed by HRMS and 2D NMR .
- Kinetic Studies : Monitor reaction progress via in situ IR to detect intermediates (e.g., nitrile oxide formation) .
Data Interpretation
Q. What statistical methods address variability in corrosion inhibition studies for carbon steel?
Q. How do steric effects from substituents impact Suzuki-Miyaura coupling yields?
- Steric Maps : Calculate Tolman’s cone angles for ligands; bulky groups (e.g., 2-chlorophenyl) reduce yields by 20–30% compared to 4-methoxyphenyl .
- Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in sterically hindered systems (yield increase: 45% → 68%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
